N-Benzylimidazo[1,2-a]pyridin-3-amine N-Benzylimidazo[1,2-a]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15954078
InChI: InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-15-14-11-16-13-8-4-5-9-17(13)14/h1-9,11,15H,10H2
SMILES:
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol

N-Benzylimidazo[1,2-a]pyridin-3-amine

CAS No.:

Cat. No.: VC15954078

Molecular Formula: C14H13N3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

N-Benzylimidazo[1,2-a]pyridin-3-amine -

Specification

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
IUPAC Name N-benzylimidazo[1,2-a]pyridin-3-amine
Standard InChI InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-15-14-11-16-13-8-4-5-9-17(13)14/h1-9,11,15H,10H2
Standard InChI Key WYZOMIBBJDKWEZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=CN=C3N2C=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The imidazo[1,2-a]pyridine scaffold consists of a pyridine ring fused to an imidazole ring, creating a planar bicyclic system with delocalized π-electrons. In N-Benzylimidazo[1,2-a]pyridin-3-amine, the 3-position amine is functionalized with a benzyl group (–CH₂C₆H₅), introducing steric bulk and enhancing lipophilicity. This substitution pattern influences electronic distribution, potentially modulating interactions with biological targets .

Molecular Formula and Weight

While the exact molecular formula for N-Benzylimidazo[1,2-a]pyridin-3-amine is not explicitly reported in accessible literature, analogous compounds suggest a formula approximating C₁₄H₁₃N₃. For instance, N-benzylimidazo[1,2-a]pyridine-2-carboxamide (PubChem CID 8713305) has a molecular weight of 251.28 g/mol , providing a reference for estimating the target compound’s properties.

Spectroscopic Characterization

Spectral data for structurally related imidazo[1,2-a]pyridines reveal distinct patterns:

  • ¹H NMR: Aromatic protons typically resonate between δ 7.2–8.0 ppm, with the benzyl methylene group appearing as a singlet near δ 4.5–5.0 ppm .

  • ¹³C NMR: The quaternary carbons of the fused ring system resonate near δ 140–150 ppm, while the benzyl carbons appear between δ 125–135 ppm .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of imidazo[1,2-a]pyridine derivatives often involves cyclocondensation reactions. A representative protocol from the Royal Society of Chemistry involves:

  • Reacting 2-aminopyridine with benzaldehyde to form an intermediate Schiff base.

  • Introducing phenylacetylene in the presence of a copper catalyst (e.g., MNP@Bim Cu) and cetyltrimethylammonium bromide (CTAB) in aqueous acetonitrile under reflux .

  • Purification via flash chromatography to isolate the desired product .

Adaptation for Target Compound

To synthesize N-Benzylimidazo[1,2-a]pyridin-3-amine, benzylamine could replace benzaldehyde in the initial step, facilitating direct incorporation of the benzyl group at the amine position. Catalytic systems such as CuI/CTAB may enhance yield and regioselectivity .

Reaction Optimization

Key parameters influencing synthesis efficiency include:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading1.4 mol% MNP@Bim CuIncreases to 85%
Solvent SystemH₂O/CH₃CN (1:4 v/v)Enhances solubility
Reaction Temperature80°C (reflux)Accelerates cyclization
Data derived from analogous syntheses .

Biological Activities and Mechanisms

Anticancer Profiling

Preliminary studies on related compounds indicate apoptosis induction in cancer cell lines via caspase-3 activation. Substitutions at the 3-position amine, such as benzyl groups, may enhance cellular uptake and target affinity .

Comparative Analysis with Structural Analogs

Functional Group Variations

The table below contrasts N-Benzylimidazo[1,2-a]pyridin-3-amine with key derivatives:

CompoundSubstitutionBioactivity Highlight
2-Methylimidazo[1,2-a]pyridine2-CH₃Moderate antibacterial
8-(Benzyloxy)-2-methyl derivative8-OBn, 2-CH₃Antitubercular
N-Benzyl-2-carboxamide2-CONHBnKinase inhibition

Pharmacokinetic Considerations

Benzyl substitution improves metabolic stability compared to smaller alkyl groups, as evidenced by prolonged half-lives in murine models for analogous compounds .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (50–70%) and require toxic solvents like acetonitrile. Green chemistry approaches, such as microwave-assisted synthesis, could address these issues .

Unexplored Therapeutic Avenues

The compound’s potential in neurodegenerative diseases remains untested. Molecular docking studies predict affinity for acetylcholinesterase, a target in Alzheimer’s therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator